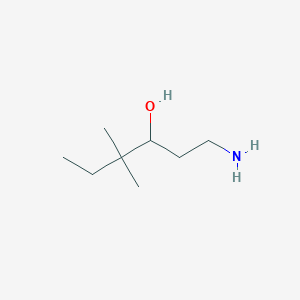
1-Amino-4,4-dimethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4,4-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a primary amine with a hydroxyl group, making it both an alcohol and an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-4,4-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-dimethylhexan-3-one in the presence of ammonia. This method allows for the efficient production of the compound on a larger scale, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4,4-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 4,4-Dimethylhexan-3-one or 4,4-dimethylhexanal.
Reduction: Secondary or tertiary amines, depending on the reducing conditions.
Substitution: Halogenated derivatives such as 1-amino-4,4-dimethylhexan-3-chloride.
Aplicaciones Científicas De Investigación
1-Amino-4,4-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1-amino-4,4-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group allows it to form hydrogen bonds, influencing its solubility and reactivity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-methylpentan-3-ol: Similar structure but with one less methyl group.
1-Amino-3,3-dimethylbutan-2-ol: Similar structure but with a shorter carbon chain.
1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with one less carbon atom.
Uniqueness
1-Amino-4,4-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. Its combination of a primary amine and a tertiary alcohol makes it particularly versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
1-amino-4,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-8(2,3)7(10)5-6-9/h7,10H,4-6,9H2,1-3H3 |
Clave InChI |
IYCNFBBVSGFASQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


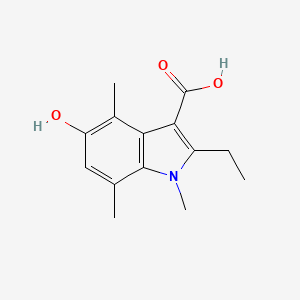
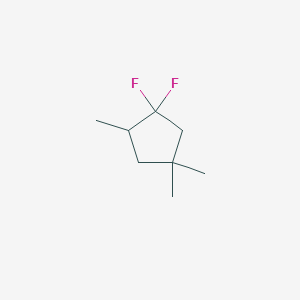
![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)

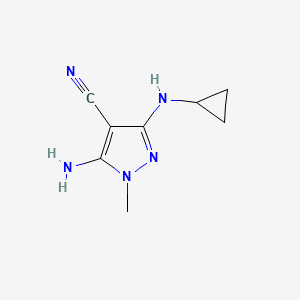



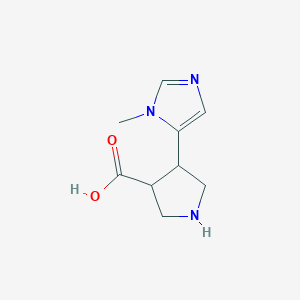

![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
